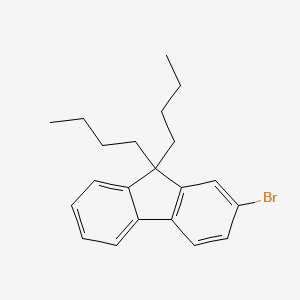

2-Bromo-9,9-dibutyl-9H-fluorene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-9,9-dibutylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Br/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22)15-20(18)21/h7-12,15H,3-6,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCNDQUBVOMMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625300 | |

| Record name | 2-Bromo-9,9-dibutyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88223-35-2 | |

| Record name | 2-Bromo-9,9-dibutyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-9,9-dibutylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 2-Bromo-9,9-dibutyl-9H-fluorene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-9,9-dibutyl-9H-fluorene, a key intermediate in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Introduction

This compound is a versatile building block in organic synthesis, particularly for the creation of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the butyl chains at the C9 position enhances solubility in common organic solvents, while the bromine atom at the C2 position provides a reactive site for further functionalization through cross-coupling reactions. Accurate spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₂₁H₂₅Br |

| Molecular Weight | 357.33 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 162594-01-2 |

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms. The expected chemical shifts for this compound are summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.65 - 7.55 | m | 3H | Aromatic-H |

| 7.45 - 7.35 | m | 3H | Aromatic-H |

| 7.30 - 7.25 | m | 1H | Aromatic-H |

| 2.00 - 1.90 | m | 4H | -CH₂- (alpha to fluorene) |

| 1.15 - 1.05 | m | 4H | -CH₂- |

| 0.80 - 0.70 | t | 6H | -CH₃ |

| 0.65 - 0.55 | m | 4H | -CH₂- |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The anticipated chemical shifts for this compound are as follows.

| Chemical Shift (δ, ppm) | Assignment |

| 152.0 - 150.0 | Aromatic C-Br |

| 141.0 - 139.0 | Aromatic Quaternary C |

| 130.0 - 120.0 | Aromatic C-H |

| 55.0 | C9 |

| 40.0 | -CH₂- (alpha to fluorene) |

| 26.0 | -CH₂- |

| 23.0 | -CH₂- |

| 14.0 | -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound are listed below.

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| ~1050 | C-Br stretch |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, the expected molecular ion peaks would correspond to its isotopic pattern due to the presence of bromine.

| m/z | Assignment |

| ~356 | [M]⁺ (with ⁷⁹Br) |

| ~358 | [M+2]⁺ (with ⁸¹Br) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Proton decoupling: Broadband decoupling

-

FT-IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the FT-IR spectrum using a standard FT-IR spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as dichloromethane or methanol.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Parameters: The specific parameters will depend on the instrument and ionization method used.

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.

2-Bromo-9,9-dibutyl-9H-fluorene NMR and mass spectrometry data

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-9,9-dibutyl-9H-fluorene

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for this compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document presents quantitative data in a structured format, details experimental protocols, and includes visualizations of key concepts and workflows.

Data Presentation

The following tables summarize the key NMR and mass spectrometry data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 - 7.50 | m | 3H | Aromatic CH |

| 7.40 - 7.25 | m | 4H | Aromatic CH |

| 1.95 | t, J = 8.0 Hz | 4H | N-CH₂-CH₂-CH₂-CH₃ |

| 1.15 | sext, J = 7.5 Hz | 4H | N-CH₂-CH₂-CH₂-CH₃ |

| 0.70 | t, J = 7.3 Hz | 6H | N-CH₂-CH₂-CH₂-CH₃ |

| 0.65 - 0.55 | m | 4H | N-CH₂-CH₂-CH₂-CH₃ |

Note: Data is for the closely related 2-Bromo-9,9-di-n-butylfluoren.[1]

Table 2: ¹³C NMR Spectroscopic Data

While specific ¹³C NMR data for this compound was not found in the provided search results, data for the parent fluorene molecule is available and can serve as a reference for the aromatic region.[2] For 2-Bromo-9,9-diphenylfluorene, the carbon attached to the butyl groups (C9) appears at 65.6 ppm.[3]

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| M⁺ | Molecular ion peak corresponding to the mass of the compound with the ⁷⁹Br isotope. |

| M⁺+2 | Molecular ion peak corresponding to the mass of the compound with the ⁸¹Br isotope. The intensity is expected to be nearly equal to the M⁺ peak.[4][5] |

Experimental Protocols

Detailed methodologies for the acquisition of NMR and mass spectrometry data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of fluorene derivatives is as follows:

-

Sample Preparation: A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), inside an NMR tube.

-

Data Acquisition: The NMR spectra are collected using a high-resolution NMR spectrometer, such as a 600 MHz instrument.[6] The data is acquired at a constant temperature, usually 25 °C.[6]

-

Referencing: Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).[6]

-

Data Processing: The acquired data is then processed, which includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

The following outlines a general procedure for the mass spectrometric analysis of halogenated organic compounds:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized.

-

Ionization: The most common method for ionizing organic molecules is Electron Ionization (EI).[7] In this process, the vaporized compound is bombarded with a beam of high-energy electrons, causing the loss of an electron to form a molecular ion (M⁺).[7]

-

Mass Analysis: The resulting ions are then sorted and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5]

-

Detection: The separated ions are detected, and the results are displayed as a mass spectrum, which is a plot of ion intensity versus m/z.[5] For compounds containing bromine, the presence of two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio results in two molecular ion peaks (M⁺ and M⁺+2) of almost equal intensity, separated by 2 m/z units.[4]

Visualizations

Logical Relationship of Structural Components

The following diagram illustrates the key structural components of this compound.

Experimental Workflow for NMR Analysis

The workflow for Nuclear Magnetic Resonance analysis is depicted below.

Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for mass spectrometry.

References

- 1. 2-Bromo-9,9-di-n-butylfluoren(88223-35-2) 1H NMR spectrum [chemicalbook.com]

- 2. bmse000524 Fluorene at BMRB [bmrb.io]

- 3. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistryconnected.com [chemistryconnected.com]

The Photophysical Profile of 2-Bromo-9,9-dibutyl-9H-fluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the photophysical properties of 2-Bromo-9,9-dibutyl-9H-fluorene, a key building block in the synthesis of advanced organic materials for optoelectronic applications. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a comprehensive profile through a comparative analysis with structurally related fluorene derivatives. Detailed experimental protocols for the characterization of its core photophysical parameters are provided, alongside a discussion of the structure-property relationships that govern its optical behavior.

Introduction

Fluorene and its derivatives are a class of organic compounds that have garnered significant interest in the fields of materials science and drug development due to their rigid, planar structure and tunable electronic properties. The 9-position of the fluorene core can be readily functionalized with alkyl chains to enhance solubility, while the aromatic backbone can be modified to tune the photophysical and electronic characteristics. This compound is a versatile intermediate, with the bromine atom serving as a handle for further functionalization via cross-coupling reactions, enabling the synthesis of a wide array of conjugated molecules and polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. Understanding the fundamental photophysical properties of this building block is crucial for the rational design of new materials with tailored optical performance.

Core Photophysical Data

Comparative Analysis of Photophysical Properties

The following table summarizes the key photophysical data for relevant fluorene derivatives to provide a comparative framework for this compound.

| Compound/Polymer | Absorption Max (λmax) | Emission Max (λem) | Photoluminescence Quantum Yield (ΦPL) | Solvent/State |

| 2-Bromo-9,9-dihexyl-9H-fluorene | 309 nm[1] | Not Reported | Not Reported | Tetrahydrofuran (THF) |

| Poly(9,9-dihexylfluorene) (PDHF) | ~381-390 nm[2] | ~420-440 nm (Blue)[2] | 36-52%[2] | Thin Film / Solution |

| Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylene vinylene] (MEH-PPV) | ~490-500 nm[2] | ~580-600 nm (Orange-Red)[2] | ~55%[2] | Thin Film / Solution |

Note: The data for PDHF and MEH-PPV are for polymeric systems and are provided for a broader context of fluorene-based materials.

Based on the data for the dihexyl analog, this compound is expected to exhibit an absorption maximum in the ultraviolet region, characteristic of the π-π* transitions within the fluorene core. The emission is anticipated to be in the blue region of the visible spectrum, a common feature of many fluorene derivatives.

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for key photophysical measurements.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum to determine the wavelength of maximum absorption (λmax).

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., THF, dichloromethane, or cyclohexane) of known concentration. From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λmax.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Sample Measurement: Record the absorption spectrum of each diluted solution against the solvent blank over a wavelength range that encompasses the expected absorption (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectra. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum.

Instrumentation:

-

Spectrofluorometer with a monochromatic excitation source and a sensitive emission detector.

-

Quartz fluorescence cuvettes (1 cm path length).

Procedure:

-

Solution Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Instrument Setup: Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum. Set the emission and excitation slit widths to achieve an optimal signal-to-noise ratio.

-

Spectrum Acquisition: Record the fluorescence emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., 320-600 nm). A solvent blank should also be run to check for any background fluorescence.

-

Data Correction: The raw emission data should be corrected for the wavelength-dependent response of the detector and other instrumental artifacts to obtain the true emission spectrum.

Fluorescence Quantum Yield Measurement (Relative Method)

The fluorescence quantum yield (ΦPL) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[3][4]

Instrumentation:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. For blue-emitting fluorene derivatives, quinine sulfate in 0.5 M H2SO4 (ΦPL = 0.54) is a common standard.

-

Absorbance Matching: Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength.

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

Where:

-

Φr is the quantum yield of the reference.

-

Is and Ir are the integrated fluorescence intensities of the sample and reference, respectively.

-

As and Ar are the absorbances of the sample and reference at the excitation wavelength, respectively.

-

ns and nr are the refractive indices of the sample and reference solutions, respectively.

-

Fluorescence Lifetime Measurement

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Instrumentation:

-

TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample as for fluorescence measurements.

-

Instrument Response Function (IRF): Measure the instrument response function by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) in place of the sample.

-

Fluorescence Decay Measurement: Collect the fluorescence decay data from the sample by exciting at λmax and detecting at the emission maximum.

-

Data Analysis: The fluorescence decay data is deconvoluted with the IRF and fitted to an exponential decay function to determine the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I0 * exp(-t/τ)

Visualizations

Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for determining relative fluorescence quantum yield.

Structure-Property Relationship in Fluorene Derivatives

References

An In-depth Technical Guide on the Fluorescence Quantum Yield of 2-Bromo-9,9-dibutyl-9H-fluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9,9-dibutyl-9H-fluorene and its derivatives are of significant interest in the development of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The fluorene core provides a rigid and highly fluorescent platform, while the alkyl chains at the 9-position enhance solubility and processability. The bromine atom at the 2-position serves as a versatile synthetic handle for further functionalization, allowing for the fine-tuning of the molecule's photophysical properties. A critical parameter for these applications is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process.

Core Photophysical Data of Related Fluorene Derivatives

Direct experimental data on the comprehensive photophysical properties of this compound is limited in publicly accessible literature. However, a comparative analysis with related fluorene compounds can provide valuable insights into its expected properties. The following table summarizes key photophysical data for relevant fluorene derivatives.

| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Fluorescence Quantum Yield (Φf) | Solvent |

| 2-Bromo-9,9-dihexyl-9H-fluorene | 309 | Not Reported | Not Reported | Tetrahydrofuran (THF)[1] |

| Poly(9,9-dioctylfluorene) (PFO) | ~380 | ~470 | > 0.50 | Chloroform/THF[2] |

| Monomeric Dialkylfluorene | ~264, 292, 304 | ~320 | ~0.42 | Not Specified[2] |

| Poly(2,7-fluorene) derivatives | ~380-390 | ~410 | up to 0.87 | Chloroform[3] |

| Poly(2,7-9,9'-dihexylfluorene-dyil) | ~366 (film) | ~420 (film) | 0.52 | THF[4] |

| Poly(2,7-9,9'-dihexylfluorene-dyil) | Not Reported | Not Reported | 0.49 | Toluene[4] |

| Poly(2,7-9,9'-dihexylfluorene-dyil) | Not Reported | Not Reported | 0.49 | Chloroform[4] |

| Poly(2,7-9,9'-dihexylfluorene-dyil) | Not Reported | Not Reported | 0.36 | Ethyl Acetate[4] |

Note: The photophysical properties of fluorene derivatives are highly sensitive to the solvent, concentration, and the specific nature of the substituents on the fluorene core. The dialkylation at the 9-position is crucial for enhancing thermo- and photostability and achieving higher quantum yields by preventing oxidation to fluorenone.[5]

Experimental Protocols for Fluorescence Quantum Yield Determination

The fluorescence quantum yield of a compound is determined as the ratio of photons emitted to photons absorbed. There are two primary methods for its measurement: the absolute method and the relative method.

Relative Method

The relative method is more common and involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

a. Instrumentation:

-

UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.

-

Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument should be capable of providing corrected emission spectra.

b. Materials:

-

Sample: this compound derivative of interest.

-

Fluorescence Standard: A compound with a well-documented and stable quantum yield in the same spectral region as the sample. For blue-emitting fluorene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.

-

Solvent: A high-purity, spectroscopic grade solvent in which both the sample and standard are soluble and stable. The solvent should not absorb at the excitation and emission wavelengths.

c. Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the selected excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The relationship should be linear, and the slope of the resulting line is the gradient (Grad).

-

The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Grads / Gradr) * (ns² / nr²)

Where:

-

Φr is the quantum yield of the reference standard.

-

Grads and Gradr are the gradients of the plots for the sample and the reference, respectively.

-

ns and nr are the refractive indices of the solvents used for the sample and the reference, respectively. If the same solvent is used, this term becomes 1.

-

-

Absolute Method

The absolute method directly measures the number of photons emitted and absorbed using an integrating sphere, which collects all the emitted light from the sample.

a. Instrumentation:

-

Spectrofluorometer with an Integrating Sphere: This is a specialized setup that captures the total fluorescence emission in all directions.

b. Procedure:

-

Measure Scattered Light (Blank): A cuvette containing the pure solvent is placed in the integrating sphere, and the scattered excitation light is measured.

-

Measure Sample Emission: The sample solution is placed in the integrating sphere, and the total emission (fluorescence and scattered excitation light) is measured.

-

Calculation: The instrument's software calculates the fluorescence quantum yield by comparing the integrated intensity of the emitted light to the integrated intensity of the absorbed light (the difference between the blank and sample measurements at the excitation wavelength).

Visualizations

Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for the relative determination of fluorescence quantum yield.

Relationship of Factors Affecting Fluorescence Quantum Yield

Caption: Key factors influencing the fluorescence quantum yield.

References

Solubility of 2-Bromo-9,9-dibutyl-9H-fluorene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-9,9-dibutyl-9H-fluorene, a key intermediate in the synthesis of advanced organic electronic materials. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and the formulation of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Core Concepts: Structure and Solubility

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The solubility of this compound is significantly influenced by its molecular structure. The flat, aromatic fluorene core is inherently nonpolar and tends to have low solubility in many solvents. However, the introduction of two n-butyl chains at the 9-position dramatically enhances its solubility in common organic solvents. These alkyl chains increase the steric hindrance and disrupt the crystal packing of the molecule, reducing the energy required to dissolve it.

Data Presentation: Qualitative Solubility of a Structurally Similar Compound

The following table summarizes the qualitative solubility of 2-bromo-9,9-dihexyl-9H-fluorene, which can be used as a strong indicator for the expected solubility of this compound.

| Solvent | Chemical Formula | Polarity Index | Estimated Solubility (mg/mL) |

| Toluene | C₇H₈ | 2.4 | High (>100) |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | High (>100) |

| Chloroform | CHCl₃ | 4.1 | High (>100) |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High (>100) |

| Hexane | C₆H₁₄ | 0.1 | Moderate (10-50) |

| Acetone | C₃H₆O | 5.1 | Moderate (10-50) |

| Ethanol | C₂H₅OH | 4.3 | Low (<10) |

| Water | H₂O | 10.2 | Insoluble (<0.1) |

Data adapted from qualitative descriptions for 2-bromo-9,9-dihexyl-9H-fluorene.[1]

Experimental Protocols: Gravimetric Solubility Determination

The solubility of this compound can be experimentally determined using a standard gravimetric method. This protocol is designed to establish the saturation solubility of a solid compound in a given solvent at a specific temperature.[1]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent

-

Sealed vials or test tubes

-

Constant temperature shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed vials for solvent evaporation

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealed vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial and place it in a constant temperature shaker or water bath.

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed vial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.

-

The solubility is then calculated by dividing the mass of the dissolved solid by the volume of the solvent used. The result can be expressed in units such as g/L or mg/mL.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Bromo-9,9-dimethylfluorene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-Bromo-9,9-dimethylfluorene | 28320-31-2 [chemicalbook.com]

- 6. 2-Bromo-9,9-dimethylfluorene, 98% | Fisher Scientific [fishersci.ca]

Thermal Stability and Decomposition Profile of 2-Bromo-9,9-dibutyl-9H-fluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-9,9-dibutyl-9H-fluorene is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of two butyl chains at the C9 position is intended to enhance its solubility in common organic solvents, a critical property for its application in solution-processed organic electronics and as an intermediate in drug discovery. The bromine atom at the C2 position serves as a versatile functional handle for various cross-coupling reactions, enabling the synthesis of a wide array of conjugated polymers and complex organic molecules. Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and application, as it dictates the processing temperatures and long-term stability of materials derived from it.

Physicochemical and Thermal Properties

Direct experimental data on the melting point and decomposition temperature of this compound are not found in the surveyed literature. However, the thermal properties of structurally similar fluorene derivatives provide valuable insights. The stability of such compounds is influenced by the fluorene core and the nature of the alkyl substituents at the C9 position.

Quantitative Data of Related Fluorene Derivatives

The following table summarizes the available thermal data for closely related 2-bromo-9,9-dialkyl-9H-fluorene compounds to provide a comparative context.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Temperature (°C) | Analysis Method |

| 2-Bromo-9,9-dimethyl-9H-fluorene | C₁₅H₁₃Br | 273.17[1] | 57-62 | Not Reported | Not Specified |

| 2-Bromo-9,9-dihexyl-9H-fluorene | C₂₅H₃₃Br | 413.43[2] | Not Reported | Not Reported | Not Specified |

| 2,7-Dibromo-9,9-dihexylfluorene | C₂₅H₃₂Br₂ | 492.33 | 67-71[2] | Not Reported | Not Specified |

Experimental Protocols

To determine the thermal stability and decomposition temperature of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition and the thermal stability of a material.

Objective: To determine the decomposition temperature of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often defined as the temperature at which 5% weight loss occurs (Td5%).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen or argon).

-

Thermal Program: The sample is subjected to a heat-cool-heat cycle. For example:

-

Heat from ambient temperature to a temperature above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min.

-

Cool to a low temperature (e.g., -50 °C) at a rate of 10 °C/min.

-

Heat again to the upper temperature at 10 °C/min. The second heating scan is often used to determine the melting point of the crystalline material, as it provides a more consistent thermal history.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the endothermic peak corresponding to melting. The peak temperature or the onset temperature of this peak is reported as the melting point.

Synthesis of 2-Bromo-9,9-dialkyl-9H-fluorene Derivatives

While a specific protocol for this compound is not detailed in the searched literature, the synthesis of its dihexyl analogue is well-documented and provides a reliable template.[3]

Representative Synthesis of 2-Bromo-9,9-dihexyl-9H-fluorene

This procedure involves the alkylation of 2-bromofluorene.[3]

Materials:

-

2-Bromofluorene

-

1-Bromohexane

-

Tetrabutylammonium bromide (phase transfer catalyst)

-

50% aqueous sodium hydroxide (NaOH)

-

Diethyl ether

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add 2-bromofluorene, an excess of 1-bromohexane, tetrabutylammonium bromide, and 50% aqueous NaOH.[3]

-

Stir the reaction mixture vigorously at 80 °C overnight.[3]

-

After cooling to room temperature, separate the organic layer.[3]

-

Extract the aqueous phase with diethyl ether.[3]

-

Combine the organic phases and wash with saturated saline.[3]

-

Dry the organic layer over anhydrous magnesium sulfate.[3]

-

Remove the solvent under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the product.[3]

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow from the synthesis of a 2-bromo-9,9-dialkyl-9H-fluorene derivative to its thermal characterization.

Caption: Workflow for the synthesis and thermal analysis of this compound.

Conclusion

This technical guide has provided an overview of the expected thermal properties of this compound based on data from analogous compounds. While specific experimental values for the target compound are not currently available, the detailed protocols for TGA and DSC analysis, along with a representative synthesis procedure, offer a solid foundation for researchers to produce and characterize this material. The provided information is intended to aid in the design of experiments and the interpretation of results for those working with this and related fluorene derivatives in the fields of materials science and drug development.

References

An In-depth Technical Guide to the Electrochemical Properties of 2-Bromo-9,9-dibutyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9,9-dibutyl-9H-fluorene is a key intermediate in the synthesis of advanced organic electronic materials. Its molecular architecture, featuring a rigid and planar fluorene core, is enhanced by the presence of two butyl chains at the 9-position, which significantly improves its solubility in common organic solvents. This enhanced solubility is a critical factor for the solution-based processing of organic electronic devices. The bromine atom at the 2-position provides a versatile site for further functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the precise construction of well-defined conjugated polymers and oligomers with tailored electronic and photophysical properties.

A thorough understanding of the electrochemical properties of this compound and its derivatives is paramount for the rational design and fabrication of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This technical guide provides a comprehensive overview of the core electrochemical characteristics, detailed experimental protocols for their determination, and a summary of relevant data from closely related fluorene derivatives.

Electrochemical Properties

Direct experimental data on the electrochemical properties of this compound are not extensively available in the public domain. However, the electrochemical behavior of closely related 9,9-dialkylfluorene derivatives and their corresponding polymers are well-documented. This data can be used to provide a reliable estimation of the properties of the target compound. The alkyl chains at the 9-position of the fluorene core generally have a minor influence on the electronic properties of the aromatic system. Therefore, the data from analogs such as 2-bromo-9,9-dihexyl-9H-fluorene and poly(9,9-dioctylfluorene) serve as valuable benchmarks.

The key electrochemical parameters for organic semiconducting materials are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These parameters govern the efficiency of charge injection, transport, and the overall performance of organic electronic devices.

Data Presentation: Electrochemical Properties of Analogous Fluorene Derivatives

The following table summarizes the electrochemical data for several fluorene derivatives that are structurally similar to this compound. This data is essential for estimating the electrochemical behavior of the target molecule.

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Onset Oxidation Potential (V vs. Fc/Fc+) | Reference |

| Poly(9,9-dioctylfluorene) (PFO) | -5.7 to -5.8 | -2.1 to -2.4 | 3.3 - 3.7 | 0.8 - 1.0 | [1] |

| Poly(9,9-dihexylfluorene) (PDHF) | -5.75 | -2.35 | 3.4 | Not Reported | |

| Ter(9,9'-spirobifluorene) | -5.83 | -2.18 | 3.65 | 0.73 | [2] |

| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Not Reported | Not Reported | Not Reported | Not Reported |

Note: The HOMO and LUMO levels are typically determined from the onset of the first oxidation and reduction peaks in cyclic voltammetry measurements, respectively. The ferrocene/ferrocenium (Fc/Fc+) redox couple is commonly used as an internal standard.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the characterization of its electrochemical properties using cyclic voltammetry.

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of 2-bromofluorene. The following protocol is adapted from the synthesis of the analogous 2-bromo-9,9-dihexyl-9H-fluorene[3].

Materials:

-

2-Bromofluorene

-

1-Bromobutane

-

Sodium Hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of 2-bromofluorene, a phase transfer catalyst such as tetrabutylammonium bromide (TBAB), and powdered sodium hydroxide is prepared in toluene.

-

1-Bromobutane is added to the reaction mixture.

-

The mixture is heated to reflux and stirred vigorously for several hours.

-

After cooling to room temperature, deionized water is added to quench the reaction.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to determine the HOMO and LUMO energy levels of organic materials.

Instrumentation and Setup:

-

A three-electrode electrochemical cell.

-

Working electrode: Glassy carbon, platinum, or gold electrode.

-

Reference electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.

-

Counter electrode: Platinum wire.

-

Potentiostat.

Materials:

-

Anhydrous and deoxygenated solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP)).

-

The sample of this compound.

-

Ferrocene (for internal calibration).

Procedure:

-

The sample is dissolved in the electrolyte solution at a concentration of approximately 1-5 mM.

-

The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

The three electrodes are immersed in the solution.

-

The potential is scanned from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50-100 mV/s).

-

The resulting current is measured as a function of the applied potential to generate a cyclic voltammogram.

-

After the measurement of the sample, a small amount of ferrocene is added to the solution, and the CV is recorded again to determine the Fc/Fc+ redox potential.

-

The onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) of the sample are determined from the voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical equations:

-

HOMO (eV) = -[E_ox^onset (vs. Fc/Fc+) + 4.8]

-

LUMO (eV) = -[E_red^onset (vs. Fc/Fc+) + 4.8]

(Note: The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.)

-

Structure-Property Relationships

The electrochemical properties of fluorene derivatives are intrinsically linked to their molecular structure.

The rigid and planar fluorene core is the primary determinant of the fundamental electronic properties, including the HOMO and LUMO energy levels. The π-conjugated system of the fluorene unit dictates the energy gap. The butyl chains at the 9-position, while crucial for solubility, have a relatively small impact on the electronic energy levels. The electron-withdrawing nature of the bromine atom at the 2-position can slightly lower both the HOMO and LUMO energy levels. Further functionalization at this position by introducing electron-donating or electron-withdrawing groups can be used to precisely tune the electrochemical properties for specific device applications.

Conclusion

This compound is a versatile building block for the synthesis of a wide range of organic electronic materials. While direct experimental data on its electrochemical properties are limited, a comprehensive understanding can be derived from the well-established data of its close structural analogs. The provided experimental protocols for synthesis and electrochemical characterization offer a practical guide for researchers in the field. The ability to systematically modify the fluorene core through the bromo-functionality allows for the fine-tuning of HOMO and LUMO energy levels, which is a critical aspect in the design of next-generation organic electronic devices. Further detailed experimental and computational studies on this compound are encouraged to expand the fundamental understanding of this important material.

References

Introduction to the Electrochemical Analysis of Fluorene Derivatives

An In-depth Technical Guide to the Cyclic Voltammetry of 2-Bromo-9,9-dibutyl-9H-fluorene Derivatives

Fluorene and its derivatives are a cornerstone in the development of high-performance organic electronic materials, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The 9,9-dialkylfluorene unit is particularly favored as it enhances solubility and processability without significantly disrupting the electronic properties of the conjugated backbone. The introduction of a bromine atom, as in this compound, provides a versatile handle for further chemical modification, typically through cross-coupling reactions like Suzuki or Stille, to build more complex conjugated polymers and oligomers.

Cyclic voltammetry (CV) is a powerful and essential electroanalytical technique used to investigate the redox properties of these materials. By measuring the current response to a triangular potential sweep, researchers can determine key electronic parameters such as oxidation and reduction potentials. This data is crucial for estimating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which govern charge injection, transport, and the overall efficiency and stability of an optoelectronic device. This guide provides a detailed overview of the cyclic voltammetry of 2-bromo-9,9-dialkylfluorene derivatives, focusing on experimental protocols, data interpretation, and the relationship between molecular structure and electrochemical behavior.

Experimental Protocol for Cyclic Voltammetry

A standardized protocol is essential for obtaining reproducible and comparable cyclic voltammetry data. The following is a representative experimental methodology for analyzing a 2-bromo-9,9-dialkylfluorene derivative.

1. Materials and Reagents:

-

Analyte: this compound derivative (or a closely related compound) at a concentration of approximately 1-5 mM.

-

Solvent: Anhydrous, electrochemical-grade solvent such as dichloromethane (DCM) or acetonitrile (ACN). The solvent must be able to dissolve the analyte and the supporting electrolyte and be electrochemically stable within the desired potential window.

-

Supporting Electrolyte: A non-reactive salt to ensure solution conductivity, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄).

-

Reference Standard: Ferrocene is commonly used as an internal standard for calibrating the potential axis. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential.

-

Inert Gas: High-purity nitrogen (N₂) or argon (Ar) for deoxygenating the solution, as dissolved oxygen is electroactive and can interfere with measurements.

2. Electrochemical Cell Setup:

-

Working Electrode (WE): The electrode where the reaction of interest occurs. Common choices include a glassy carbon electrode (GCE), platinum (Pt), or gold (Au) disk electrode. The surface should be polished to a mirror finish with alumina slurry and cleaned before each experiment.

-

Reference Electrode (RE): Provides a stable potential reference. A silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) electrode is typically used for non-aqueous systems.

-

Counter Electrode (CE): Completes the electrical circuit. A platinum wire or gauze with a surface area significantly larger than the working electrode is commonly used.

3. Measurement Procedure:

-

Preparation: The analyte and supporting electrolyte are dissolved in the solvent in the electrochemical cell.

-

Deoxygenation: The solution is purged with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution throughout the experiment.

-

Cyclic Voltammogram Acquisition:

-

The potentiostat is configured with the desired scan parameters: initial potential, vertex potentials (the switching potentials), and scan rate (e.g., 50-100 mV/s).

-

The potential is swept from the initial value towards the oxidation or reduction region and then reversed.

-

The resulting current is recorded as a function of the applied potential.

-

-

Calibration: After recording the voltammogram of the analyte, a small amount of ferrocene is added to the solution, and another CV is run to record the Fc/Fc⁺ redox couple. This allows for accurate potential referencing.

4. Data Analysis:

-

The onset potentials of the first oxidation (Eoxonset) and reduction (Eredonset) peaks are determined from the voltammogram.

-

These onset potentials are used to calculate the HOMO and LUMO energy levels using empirical formulas, referencing the ferrocene standard.[3][4]

Experimental Workflow and Data Interpretation

The process from sample preparation to the determination of electronic properties follows a logical workflow. The relationship between the measured electrochemical potentials and the calculated molecular orbital energy levels is a cornerstone of this analysis.

Electrochemical Data of Brominated Fluorene Derivatives

Table 1: Electrochemical Properties of Fluorene-Based Polymers and Derivatives

| Compound/Polymer | Oxidation Onset (Eoxonset vs. Fc/Fc⁺) [V] | HOMO Level [eV] | Reduction Onset (Eredonset vs. Fc/Fc⁺) [V] | LUMO Level [eV] | Electrochemical Band Gap (Eg) [eV] |

| Poly(9,9-dihexylfluorene) (P1)¹ | 0.98 | -5.78 | -2.45 | -2.35 | 3.43 |

| Poly(9,9-didodecylfluorene) (P2)¹ | 0.95 | -5.75 | -2.50 | -2.30 | 3.45 |

| 2-Acetyl-9,9'-spirobifluorene² | N/A | N/A | -2.27 (E° vs SCE) | N/A | N/A |

| 2,2'-Diacetyl-9,9'-spirobifluorene² | N/A | N/A | -2.25 (E° vs SCE) | N/A | N/A |

¹Data derived from polymers synthesized via Stille coupling, providing insight into the behavior of the fluorene backbone with varying alkyl chain lengths.[5] ²Data for acetyl-substituted spirobifluorene derivatives, showing reduction potentials. Note the different reference electrode (SCE).[6]

Structure-Property Relationships

The electrochemical properties of 2-bromo-9,9-dialkylfluorene derivatives are influenced by several structural factors:

-

Alkyl Chains at C9: The length of the alkyl chains (e.g., butyl, hexyl, octyl) primarily affects the material's solubility and morphology. As seen in Table 1, increasing the chain length from hexyl (P1) to dodecyl (P2) has a minimal effect on the HOMO/LUMO levels and the electrochemical band gap.[5]

-

Bromine Substituent: The bromine atom at the C2 position is an electron-withdrawing group. This substitution is expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted fluorene core, potentially increasing the material's oxidative stability.

-

Polymerization: When monomers like this compound are polymerized, the resulting extension of π-conjugation along the polymer backbone typically leads to a decrease in the energy band gap. This is because both the HOMO level is raised and the LUMO level is lowered compared to the monomer unit.

Conclusion

Cyclic voltammetry is an indispensable tool for characterizing the electronic structure of this compound and its derivatives. By following a rigorous experimental protocol, researchers can determine the redox potentials, which are critical for calculating the HOMO and LUMO energy levels. While specific data for the dibutyl monomer is sparse, the analysis of related polymers and derivatives demonstrates a clear and predictable relationship between molecular structure and electrochemical properties. This understanding is fundamental for the rational design of new and improved fluorene-based materials for a wide array of applications in organic electronics and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Electrochemistry of 9,9′-spirobifluorene derivatives: 2-acetyl- and 2,2′-diacetyl-9,9′-spirobifluorene. Preparation of stereoisomeric 2,3-bis(9,9′-spirobifluoren-2-yl)butane-2,3-diols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2-Bromo-9,9-dibutyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Electronic Properties of Fluorene Derivatives

The fluorene core is a rigid and planar aromatic system that provides an excellent backbone for conjugated molecules and polymers. The 9-position of the fluorene unit can be functionalized, often with alkyl chains like dibutyl groups, to enhance solubility in common organic solvents, which is crucial for material processing. The introduction of a bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, allowing for the construction of more complex conjugated systems.

The electronic properties of fluorene derivatives, particularly the HOMO and LUMO energy levels, are influenced by the nature of the substituents. Electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. The bromo group is weakly electron-withdrawing, and the dibutyl groups are weakly electron-donating. Therefore, a precise determination of the HOMO and LUMO levels for 2-Bromo-9,9-dibutyl-9H-fluorene is necessary to predict its charge injection and transport properties in electronic devices.

Data Presentation

While experimental values for this compound are not yet reported, the following table structure is recommended for presenting the quantitative data once obtained. This standardized format allows for easy comparison with other materials.

| Parameter | Experimental Value (eV) | Computational Value (eV) | Method of Determination |

| HOMO Energy Level | To be determined | To be determined | Cyclic Voltammetry / DFT |

| LUMO Energy Level | To be determined | To be determined | Cyclic Voltammetry + UV-Vis / DFT |

| Electrochemical Band Gap (Egec) | To be determined | To be determined | ELUMO - EHOMO from CV |

| Optical Band Gap (Egopt) | To be determined | To be determined | UV-Vis Spectroscopy |

Experimental Protocols

The HOMO and LUMO energy levels of this compound can be determined experimentally using a combination of cyclic voltammetry (CV) and UV-Vis spectroscopy.

Synthesis of this compound

A general procedure for the synthesis of 2-bromo-9,9-dialkyl-9H-fluorenes involves the alkylation of 2-bromofluorene. The following is a representative protocol that can be adapted for the synthesis of the dibutyl derivative.

Materials:

-

2-Bromofluorene

-

1-Bromobutane

-

Potassium hydroxide (or another strong base)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Solvent (e.g., dimethyl sulfoxide - DMSO)

Procedure:

-

Dissolve 2-bromofluorene in the chosen solvent in a round-bottom flask.

-

Add the phase-transfer catalyst to the solution.

-

Add an excess of 1-bromobutane to the reaction mixture.

-

Slowly add a concentrated aqueous solution of the strong base while stirring vigorously.

-

Heat the reaction mixture and stir for several hours until the reaction is complete (monitoring by TLC).

-

After cooling to room temperature, add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Experimental Setup:

-

Working Electrode: Glassy carbon electrode or platinum electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode: Platinum wire.

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Analyte: A dilute solution of this compound in the electrolyte solution.

-

Internal Standard: Ferrocene/ferrocenium (Fc/Fc+) redox couple for calibration.

Procedure:

-

Prepare the electrolyte solution and purge with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Record a background voltammogram of the electrolyte solution.

-

Add the analyte to the electrochemical cell and record the cyclic voltammogram.

-

Scan the potential to a sufficiently positive value to observe the oxidation of the analyte and then reverse the scan.

-

Add a small amount of ferrocene to the solution and record the voltammogram to determine the potential of the Fc/Fc+ couple.

-

The onset oxidation potential (Eoxonset) is determined from the voltammogram.

-

The HOMO energy level can be estimated using the following empirical formula: EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV (where E1/2(Fc/Fc+) is the half-wave potential of the ferrocene internal standard, and 4.8 eV is the energy level of the Fc/Fc+ couple below the vacuum level).

-

If a reversible reduction peak is observed, the LUMO level can be estimated from the onset reduction potential (Eredonset): ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of the material.

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform or THF).

-

Record the UV-Vis absorption spectrum.

-

The optical band gap is estimated from the onset of the absorption edge (λonset) using the formula: Egopt = 1240 / λonset (nm) eV

-

The LUMO energy level can also be estimated by adding the optical band gap to the experimentally determined HOMO level: ELUMO = EHOMO + Egopt

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic properties of molecules.

Software: Gaussian, ORCA, Spartan, etc.

General Workflow:

-

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it is a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A single-point energy calculation is then performed on the optimized geometry using a higher level of theory if desired (e.g., a larger basis set like 6-311+G(d,p)) to obtain more accurate orbital energies.

-

HOMO/LUMO Energy Extraction: The energies of the HOMO and LUMO are directly obtained from the output of the single-point energy calculation.

The HOMO-LUMO gap is simply the difference between the LUMO and HOMO energies: Egap = ELUMO - EHOMO .

Mandatory Visualizations

The following diagrams illustrate the workflows and relationships described in this guide.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Computational workflow for determining HOMO/LUMO energy levels using DFT.

Caption: Relationship between molecular structure and HOMO/LUMO energy levels.

An In-depth Technical Guide on the Crystal Structure and Synthesis of 2-Bromo-9,9-dibutyl-9H-fluorene and its Analogs

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available structural information, synthetic methodologies, and physicochemical properties of 2-Bromo-9,9-dibutyl-9H-fluorene and its closely related analogs. Due to the current absence of a publicly available solved crystal structure for this compound, this guide leverages data from similar fluorene derivatives to offer valuable comparative insights for researchers in organic electronics and materials science.

Introduction

Fluorene derivatives are a significant class of organic compounds extensively utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications.[1] The 9,9-dialkylfluorene scaffold provides excellent solubility and prevents aggregation, while the bromine functionality at the 2-position offers a versatile site for further chemical modifications through cross-coupling reactions.[1][2] This guide focuses on this compound, a key building block in the synthesis of conjugated polymers and organic semiconductors.

Synthesis

While a specific protocol for this compound is not detailed in the available literature, the synthesis of the closely related 2-bromo-9,9-dihexyl-9H-fluorene is well-documented and can be adapted. The typical procedure involves the alkylation of 2-bromofluorene.[1]

The synthesis can be conceptualized as a direct alkylation of 2-bromofluorene.

Caption: Synthetic route to 2-Bromo-9,9-dialkyl-9H-fluorene.

This protocol is adapted from the synthesis of 2-bromo-9,9-dihexyl-9H-fluorene.[1]

Materials:

-

2-Bromofluorene

-

1-Bromobutane

-

Tetrabutylammonium bromide (phase transfer catalyst)

-

50% aqueous sodium hydroxide (NaOH)

-

Ether or other suitable organic solvent

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Petroleum ether/ethyl acetate mixture for chromatography

Procedure:

-

To a round-bottom flask, add 2-bromofluorene, an excess of 1-bromobutane, tetrabutylammonium bromide, and 50% aqueous NaOH.

-

Stir the reaction mixture vigorously at 80 °C overnight (approximately 12 hours).

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous phase with an organic solvent (e.g., ether) multiple times.

-

Combine the organic phases and wash with saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by short silica gel column chromatography using a suitable eluent, such as a petroleum ether/ethyl acetate mixture.

Crystal Structure and Physicochemical Properties

As of the latest search, a solved crystal structure for this compound is not available in open databases. However, crystallographic data for the related compound, 2,7-Dibromo-9,9-dimethyl-9H-fluorene , provides insight into the general structural features of brominated 9,9-dialkylfluorenes.[3]

| Parameter | Value[3] |

| Molecular Formula | C₁₅H₁₂Br₂ |

| Molecular Weight | 352.07 |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 17.097(4) |

| b (Å) | 11.161(3) |

| c (Å) | 6.9120(17) |

| V (ų) | 1319.0(6) |

| Z | 4 |

| R-factor | 0.032 |

In the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, weak π–π interactions are observed between symmetry-related molecules, with a centroid–centroid distance of 3.8409 (15) Å, leading to stacking along the c-axis.[3] The fluorene unit itself is nearly planar.[3]

The following table summarizes key computed properties for 2,7-dibromo-9,9-dibutyl-9H-fluorene and 2-bromo-9,9-diphenyl-9H-fluorene, providing a reference for the expected properties of the title compound.

| Property | 2,7-Dibromo-9,9-dibutyl-9H-fluorene[4] | 2-Bromo-9,9-diphenyl-9H-fluorene[5] |

| Molecular Formula | C₂₁H₂₄Br₂ | C₂₅H₁₇Br |

| Molecular Weight | 436.2 g/mol | 397.3 g/mol |

| Monoisotopic Mass | 434.02448 Da | 396.05136 Da |

| XLogP3 | 9.1 | 7.4 |

| CAS Number | 188200-91-1 | 474918-32-6 |

Applications in Materials Science

2-Bromo-9,9-dialkyl-9H-fluorene derivatives are crucial intermediates for materials used in organic electronics.[1] The di-alkyl chains enhance solubility, facilitating the formation of high-quality thin films via solution-based techniques like spin-coating and inkjet printing.[6] The bromo-functionality allows for the use of various cross-coupling reactions (e.g., Suzuki, Sonogashira, Yamamoto) to synthesize a diverse range of polymers and small molecules with tailored optoelectronic properties for use in OLEDs and OPVs.[2]

Conclusion

While the specific crystal structure of this compound remains to be determined, analysis of its close analogs provides significant insights into its likely synthesis, structure, and properties. The synthetic protocol for the dihexyl derivative offers a reliable starting point for its preparation. The crystallographic data for the dimethyl analog suggests a nearly planar fluorene core with potential for π–π stacking interactions, a key consideration for charge transport in organic semiconductor applications. Further research to elucidate the precise crystal structure of the title compound would be a valuable contribution to the field of materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,7-Dibromo-9,9-dibutyl-9H-fluorene | C21H24Br2 | CID 22475893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-9,9-diphenyl-9H-fluorene | C25H17Br | CID 46856308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Aggregation-induced emission in 2-Bromo-9,9-dibutyl-9H-fluorene derivatives

An In-depth Technical Guide on Aggregation-Induced Emission in 2-Bromo-9,9-dibutyl-9H-fluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles of aggregation-induced emission (AIE) with a focus on this compound derivatives. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, such as the 9,9-dihexyl and 9,9-dimethyl fluorene derivatives, to provide a foundational understanding of its expected properties and the experimental methodologies for its characterization.

Introduction to Aggregation-Induced Emission in Fluorene Derivatives

Fluorene and its derivatives are a significant class of organic compounds known for their rigid, planar, and highly conjugated structure, which imparts desirable photophysical and electronic properties. These characteristics make them valuable building blocks in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1]

A key phenomenon observed in some fluorene derivatives is Aggregation-Induced Emission (AIE). Unlike conventional fluorescent molecules that often suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, AIE luminogens (AIEgens) are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation. This unique property is critical for applications requiring high solid-state emission efficiency.

The this compound scaffold is of particular interest as the bromine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of its photophysical properties. The dibutyl chains at the 9-position enhance solubility in common organic solvents, facilitating solution-based processing.

Core Concepts: The Mechanism of Aggregation-Induced Emission

The most widely accepted mechanism for AIE is the Restriction of Intramolecular Motion (RIM) . In dilute solutions, the phenyl rings of the fluorene core and any appended groups can undergo low-frequency rotational and vibrational motions. These motions provide non-radiative decay pathways for the excited state, effectively quenching fluorescence.

When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission.

Photophysical Properties of 2-Bromo-9,9-dialkylfluorene Derivatives

Table 1: Comparative Photophysical Data of 2-Bromo-9,9-dialkylfluorene Analogs

| Parameter | 2-Bromo-9,9-dihexyl-9H-fluorene | 2-Bromo-9,9-dimethyl-9H-fluorene | Poly(9,9-dihexylfluorene) |

| Absorption Max. (λmax) | 309 nm (in THF)[2] | No data available | ~381-390 nm (thin film) |

| Emission Max. (λem) | No data available | No data available | ~420-440 nm (thin film) |

| Photoluminescence Quantum Yield (PLQY) | No data available | No data available | 36-52% (in solution) |

| Molar Mass | 413.48 g/mol | 273.17 g/mol | - |

| Melting Point | No data available | 57-62 °C | - |

Disclaimer: The data presented above is for analogous compounds and should be used as a reference for the expected properties of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of 2-bromofluorene. The following is a representative protocol adapted from the synthesis of the dihexyl analog.[1]

Materials:

-

2-Bromofluorene (1.0 equiv)

-

1-Bromobutane (excess)

-

Tetrabutylammonium bromide (phase transfer catalyst)

-

50% aqueous sodium hydroxide (NaOH)

-

Deionized water

-

Ether

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Petroleum ether and ethyl acetate (for chromatography)

Procedure:

-

To a round-bottom flask, add 2-bromofluorene, an excess of 1-bromobutane, tetrabutylammonium bromide, and 50% aqueous NaOH.[1]

-

Stir the reaction mixture vigorously at 80°C overnight (approximately 12 hours).[1]

-

After cooling to room temperature, add deionized water to the reaction mixture.

-

Extract the aqueous phase with ether (3 times).

-

Combine the organic phases and wash with a saturated saline solution.[1]

-

Dry the organic layer over anhydrous magnesium sulfate.[1]

-

Remove the solvent under reduced pressure.[1]

-

Purify the crude product by short silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the final product as a white solid.[1]

Measurement of Photoluminescence Quantum Yield (PLQY)

The PLQY is a critical parameter for characterizing AIEgens. It can be measured using either an absolute method (with an integrating sphere) or a relative method (using a known standard).

Relative Method Protocol:

-

Select a Reference Standard: Choose a fluorescent standard with a known and stable PLQY in the same solvent and with an absorption/emission range similar to the AIEgen.

-